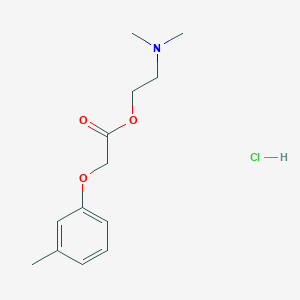
3-(dimethylamino)propyl (4-methoxyphenyl)acetate hydrochloride
Vue d'ensemble
Description
"3-(dimethylamino)propyl (4-methoxyphenyl)acetate hydrochloride" represents a class of compounds with potential applications in various fields of chemistry and pharmacology. While specifics of this exact compound are scarce, research into similar compounds provides insights into their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to "3-(dimethylamino)propyl (4-methoxyphenyl)acetate hydrochloride" often involves multi-step chemical reactions, including condensation, acylation, and alkylation. For example, the synthesis of related compounds has been achieved through reactions involving acetylenedicarboxylates and arylidene cyanoacetates, demonstrating molecular diversity and high yields under various conditions (Sun et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques like NMR, FTIR, and X-ray crystallography. For instance, crystal structure analysis of a depside derivative revealed its crystallization in the monoclinic space group, providing detailed insights into molecular geometry (Lv et al., 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including Mannich reactions, which are crucial for synthesizing potential cytotoxic agents. The study of such reactions helps in understanding the reactivity and functional group transformations (Mete et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are essential for determining the compound's suitability for various applications. Research on similar compounds indicates their thermal stability and melting points, which are critical for their processing and application (Shetty et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for forming derivatives, and participation in cycloaddition reactions, are fundamental for expanding the utility of these compounds. Studies on the reactivity of similar compounds towards phosphorus reagents have led to the synthesis of novel structures with potential applications (Ali et al., 2019).
Propriétés
IUPAC Name |
3-(dimethylamino)propyl 2-(4-methoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-15(2)9-4-10-18-14(16)11-12-5-7-13(17-3)8-6-12;/h5-8H,4,9-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJGWVKKTICXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)CC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propyl 2-(4-methoxyphenyl)acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4023948.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023953.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023960.png)

![6-[3-chloro-4-(2-phenoxyethoxy)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4023981.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4023983.png)
![ethyl {3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4023996.png)
![5-[4-(4-morpholinyl)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4024010.png)
![methyl 4-(4-{[(4-chlorophenyl)thio]methyl}-5-methyl-2-thienyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4024011.png)
![N-{3-[(2-chlorobenzyl)(ethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4024025.png)

![1-[1-(3,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4024038.png)